

An In-Depth Technical Guide to the Pharmacology of CAY10462 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CAY 10462 dihydrochloride	
Cat. No.:	B564408	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10462 dihydrochloride is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, a key enzyme in the metabolism of arachidonic acid. This guide provides a comprehensive overview of the pharmacology of CAY10462, including its mechanism of action, chemical properties, and the experimental data supporting its activity. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Introduction

CAY10462 is the dihydrochloride salt of CAY10434, an imidazole derivative that has demonstrated significant inhibitory activity against the cytochrome P450 (CYP) enzyme CYP4A11, the primary human 20-HETE synthase.[1][2] 20-HETE is a vasoactive eicosanoid involved in the regulation of vascular tone, blood pressure, and endothelial function.[3][4] Dysregulation of the 20-HETE pathway has been implicated in a variety of cardiovascular and renal diseases, making its inhibition a promising therapeutic strategy.[1][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of CAY10462 dihydrochloride is presented in the table below.



Property	Value	Reference
Formal Name	6-[4-(1H-imidazol-1- yl)phenoxy]-N,N-dimethyl-1- hexanamine, dihydrochloride	[1]
CAS Number	502656-68-0	[1]
Molecular Formula	C17H25N3O · 2HCl	[1]
Formula Weight	360.3	[1]
Purity	≥98%	[1]
Solubility	DMSO: 15 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml	[1]
SMILES	CN(C)CCCCCCCC1=CC=C(N 2C=CN=C2)C=C1.CI.CI	[1]

Pharmacology Mechanism of Action

CAY10462 acts as a selective inhibitor of 20-HETE synthase.[1][2] The primary target of this inhibition is CYP4A11, a member of the cytochrome P450 superfamily responsible for the ω -hydroxylation of arachidonic acid to form 20-HETE.[1][6] By blocking the production of 20-HETE, CAY10462 can modulate the downstream physiological effects of this potent vasoconstrictor.[3][4]

Potency and Selectivity

CAY10462 exhibits potent inhibition of human 20-HETE synthase with a reported half-maximal inhibitory concentration (IC₅₀) of 8.8 nM when tested in human renal microsomes.[2] The free base of CAY10462, CAY10434, has been shown to be significantly more selective for 20-HETE synthase over other CYP isoforms. While specific IC₅₀ values for other CYPs are not readily available in the public domain, it is reported that CAY10434 is nearly 200 times less potent as an inhibitor of CYP1A, CYP1C, and CYP3A families.[1]

Table of Inhibitory Activity:

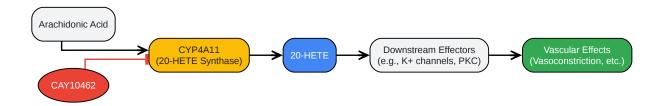


Enzyme	IC50 (nM)	Notes
Human 20-HETE Synthase (CYP4A11)	8.8	Tested in human renal microsomes.[2]
CYP1A Family	>1760 (estimated)	CAY10434 is ~200x less potent.[1]
CYP1C Family	>1760 (estimated)	CAY10434 is ~200x less potent.[1]
CYP3A Family	>1760 (estimated)	CAY10434 is ~200x less potent.[1]

Note: The IC₅₀ values for CYP1A, 1C, and 3A are estimated based on the reported relative potency.

Signaling Pathways

The synthesis of 20-HETE by CYP4A11 is a critical step in a complex signaling cascade that influences vascular function. The following diagram illustrates the central role of CYP4A11 in this pathway and the point of intervention for CAY10462.



Click to download full resolution via product page

CYP4A11 signaling pathway and CAY10462 inhibition.

Experimental Protocols 20-HETE Synthase Inhibition Assay (Human Renal Microsomes)



The following is a generalized protocol for determining the inhibitory activity of compounds against 20-HETE synthase, based on common methodologies. The specific conditions for CAY10462 as reported by Nakamura et al. (2004) involved the use of human renal microsomes.[2]

Materials:

- Human renal microsomes
- CAY10462 dihydrochloride
- Arachidonic acid (substrate)
- NADPH (cofactor)
- Potassium phosphate buffer (pH 7.4)
- Methanol
- Ethyl acetate
- Formic acid
- LC-MS/MS system for analysis

Procedure:

- Prepare a stock solution of CAY10462 dihydrochloride in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, combine human renal microsomes, potassium phosphate buffer, and varying concentrations of CAY10462.
- Pre-incubate the mixture at 37°C for a designated time.
- Initiate the enzymatic reaction by adding arachidonic acid and NADPH.
- Incubate the reaction mixture at 37°C with shaking for a specified duration.

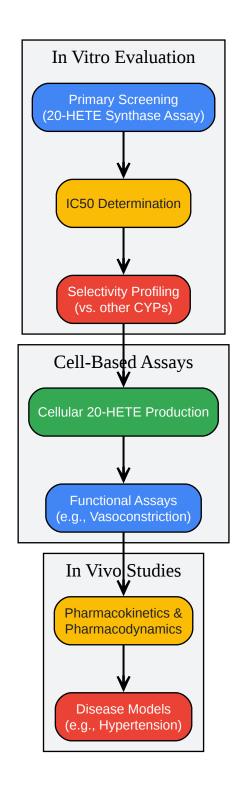


- Terminate the reaction by adding a quenching solution (e.g., a mixture of ethyl acetate and formic acid).
- Extract the metabolites by vortexing and centrifugation.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in methanol for analysis.
- Quantify the amount of 20-HETE produced using a validated LC-MS/MS method.
- Calculate the percent inhibition at each concentration of CAY10462 and determine the IC₅₀ value by non-linear regression analysis.

Experimental and Logical Workflows

The evaluation of a novel 20-HETE synthase inhibitor like CAY10462 typically follows a structured workflow, from initial screening to more detailed characterization.





Click to download full resolution via product page

Workflow for evaluating 20-HETE synthase inhibitors.

Conclusion



CAY10462 dihydrochloride is a valuable pharmacological tool for the investigation of the 20-HETE signaling pathway. Its high potency and selectivity for CYP4A11 make it a suitable candidate for both in vitro and in vivo studies aimed at understanding the role of 20-HETE in health and disease. Further research is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacology of CAY10462 Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564408#understanding-the-pharmacology-of-cay-10462-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com